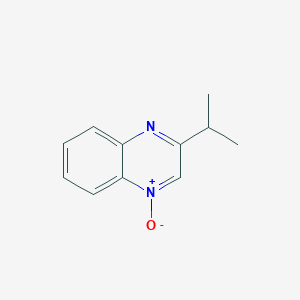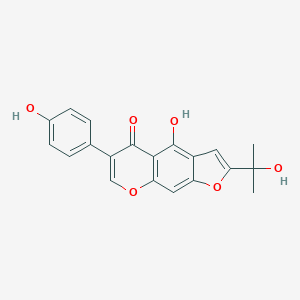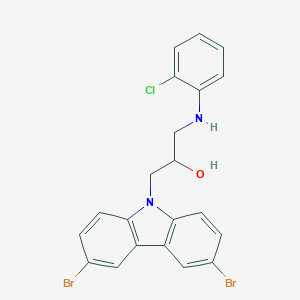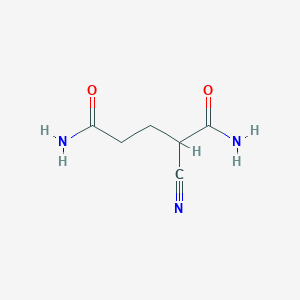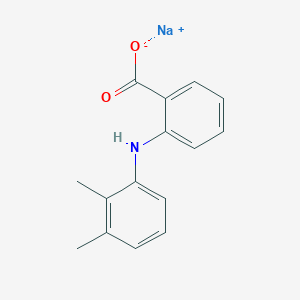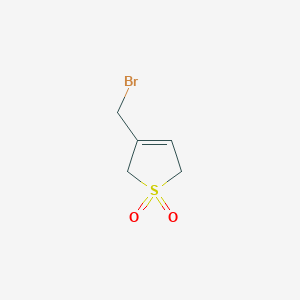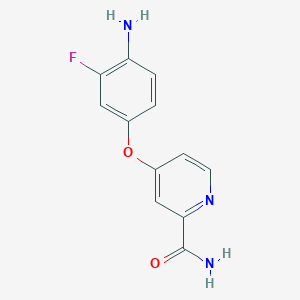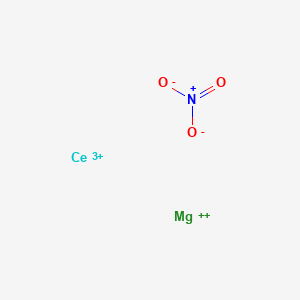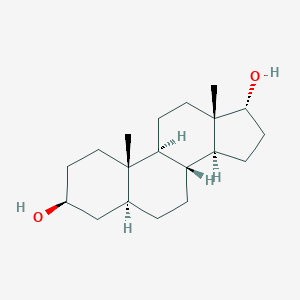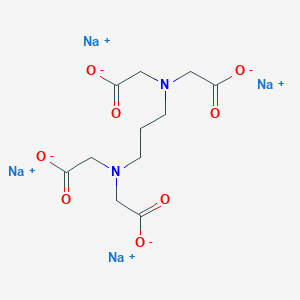
Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt, also known as tetrasodium EDTA, is a chelating agent commonly used in scientific research. It is a synthetic compound that is widely used in various applications due to its ability to bind to metal ions.
Wirkmechanismus
Tetrasodium EDTA works by binding to metal ions and forming a stable complex. This complex prevents the metal ions from reacting with other molecules and causing unwanted reactions. The stability of the complex depends on the pH of the solution and the concentration of the metal ions.
Biochemische Und Physiologische Effekte
Tetrasodium EDTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory and anti-cancer effects. It has also been shown to improve the absorption of certain nutrients, such as calcium and magnesium.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA in lab experiments is its ability to remove metal ions from solutions. This can prevent unwanted reactions and improve the accuracy of experiments. However, there are also limitations to its use. Tetrasodium EDTA can bind to other molecules in addition to metal ions, which can affect the results of experiments. It can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA. One area of research is the development of new chelating agents that are more selective and efficient than Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA. Another area of research is the use of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, research is needed to better understand the mechanisms of action of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA and its effects on various biological systems.
Synthesemethoden
Tetrasodium EDTA is synthesized from ethylenediaminetetraacetic acid (EDTA) and sodium hydroxide. The reaction results in the formation of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA and water. The synthesis process is relatively simple and cost-effective, making it a popular choice for various applications.
Wissenschaftliche Forschungsanwendungen
Tetrasodium EDTA is widely used in scientific research due to its chelating properties. It is commonly used to remove metal ions from solutions and to prevent metal ion contamination during experiments. It is also used in cell culture media to prevent metal ion toxicity and to improve cell growth.
Eigenschaften
CAS-Nummer |
18719-03-4 |
|---|---|
Produktname |
Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt |
Molekularformel |
C11H14N2Na4O8 |
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
tetrasodium;2-[3-[bis(carboxylatomethyl)amino]propyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C11H18N2O8.4Na/c14-8(15)4-12(5-9(16)17)2-1-3-13(6-10(18)19)7-11(20)21;;;;/h1-7H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
YBAPEZRVAJFQCN-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Andere CAS-Nummern |
18719-03-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



